molecular formula C13H19NO2 B14853912 Alanine, 2-methyl-3-(O-methylphenyl), ethyl ester

Alanine, 2-methyl-3-(O-methylphenyl), ethyl ester

Cat. No.: B14853912
M. Wt: 221.29 g/mol
InChI Key: ATFSVOGPAABXNN-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alanine, 2-methyl-3-(O-methylphenyl), ethyl ester is a derivative of alanine, an amino acid that plays a crucial role in protein synthesis and metabolism. This compound is characterized by the presence of an ethyl ester group, which enhances its solubility and reactivity in various chemical processes. The compound’s unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alanine, 2-methyl-3-(O-methylphenyl), ethyl ester typically involves the esterification of alanine derivatives. One common method is the reaction of alanine with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and high yields .

Industrial Production Methods: Industrial production of this compound often employs similar esterification techniques but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and efficiency. Additionally, the use of environmentally friendly solvents and catalysts is emphasized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: Alanine, 2-methyl-3-(O-methylphenyl), ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines, thiols, and other substituted derivatives.

Scientific Research Applications

Alanine, 2-methyl-3-(O-methylphenyl), ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alanine, 2-methyl-3-(O-methylphenyl), ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active alanine derivative, which can then participate in metabolic pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and influencing biological processes .

Comparison with Similar Compounds

    Alanine methyl ester: Similar in structure but with a methyl ester group instead of an ethyl ester.

    Alanine isopropyl ester: Contains an isopropyl ester group, offering different solubility and reactivity properties.

    Alanine ethyl ester: Lacks the 2-methyl-3-(O-methylphenyl) group, making it less complex.

Uniqueness: Alanine, 2-methyl-3-(O-methylphenyl), ethyl ester stands out due to its unique combination of functional groups, which enhances its reactivity and solubility. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl (2S)-2-amino-2-methyl-3-(2-methylphenyl)propanoate

InChI

InChI=1S/C13H19NO2/c1-4-16-12(15)13(3,14)9-11-8-6-5-7-10(11)2/h5-8H,4,9,14H2,1-3H3/t13-/m0/s1

InChI Key

ATFSVOGPAABXNN-ZDUSSCGKSA-N

Isomeric SMILES

CCOC(=O)[C@](C)(CC1=CC=CC=C1C)N

Canonical SMILES

CCOC(=O)C(C)(CC1=CC=CC=C1C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.